Fluorine Substitution Enhances Binding Affinity: Comparative Data from Endothelin Antagonist SAR
A comprehensive SAR study on pyrrolidine-3-carboxylic acid endothelin antagonists demonstrated a clear and quantifiable benefit of fluorine incorporation onto a dihydrobenzofuran scaffold. The data shows an increase in selectivity when the methoxy group of Atrasentan (ABT-627) is replaced with methyl, and the benzodioxole is replaced with dihydrobenzofuran. Critically, adding a fluorine atom further increases the binding activity and provides a metabolically stable and orally bioavailable ETA-selective antagonist [1]. This provides class-level inference that the 4-fluoro substitution on the target compound is a key driver of enhanced target engagement compared to its non-fluorinated dihydrobenzofuran counterpart.
| Evidence Dimension | Binding Affinity (Qualitative Enhancement) |
|---|---|
| Target Compound Data | Fluorinated dihydrobenzofuran analog (qualitative: increased binding activity) |
| Comparator Or Baseline | Non-fluorinated dihydrobenzofuran analog |
| Quantified Difference | Quantitative fold-change not specified for this exact compound, but the study concludes that fluorine addition 'further increases the binding activity' [1]. |
| Conditions | In vitro endothelin receptor binding assay |
Why This Matters
This SAR evidence underscores that the 4-fluoro group is not a passive substituent; it is a critical determinant of high-affinity target engagement, justifying the selection of this specific fluorinated building block over a non-fluorinated alternative in programs targeting similar protein families.
- [1] Jae, H.-S., Winn, M., Von Geldern, T. W., et al. (2007). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ETA antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. View Source
